

# A Technical Guide to the Cellular Effects of Spermine NONOate

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## Compound of Interest

Compound Name: Spermine NONOate

Cat. No.: B12422451

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**Spermine NONOate** ((Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio) butyl]-amino]diazene-1,2-diolate) is a member of the diazeniumdiolate (NONOate) class of compounds, which are widely utilized in biomedical research for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] As a gaseous signaling molecule, NO is a critical regulator of numerous cellular processes, including vasodilation, neurotransmission, and host defense.[1] The predictable, pH-dependent decomposition of **Spermine NONOate** makes it an invaluable tool for investigating the multifaceted biological roles of NO at the cellular and molecular levels.[2][3]

This technical guide provides an in-depth overview of the core biological effects of **Spermine NONOate** at the cellular level. It details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes the principal signaling pathways it modulates.

## Physicochemical Properties and Nitric Oxide Release Kinetics

**Spermine NONOate** is a water-soluble solid that functions as a reliable NO donor.[2] Its defining characteristic is the spontaneous, first-order dissociation in aqueous solutions at

physiological temperature and pH to release NO.[1][3] This decomposition is proton-initiated; the compound is relatively stable at basic pH but readily releases NO in the presence of protons.[3] The rate of NO release is a critical parameter for experimental design, and key kinetic data for **Spermine NONOate** are summarized below.

Table 1: Physicochemical and Kinetic Properties of **Spermine NONOate**

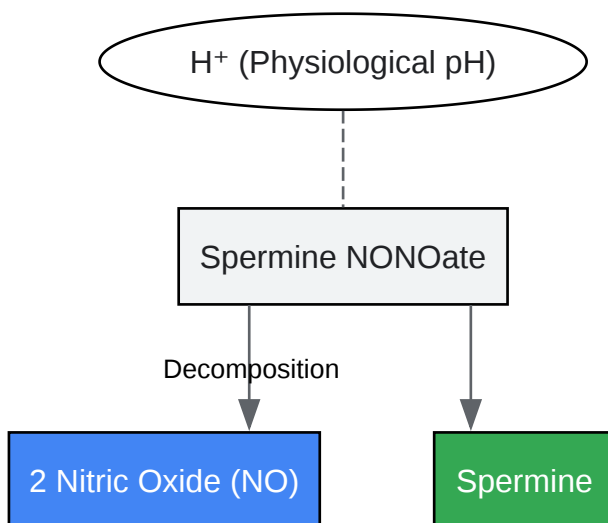
| Parameter               | Value                                | Conditions       | Citation(s) |
|-------------------------|--------------------------------------|------------------|-------------|
| Molecular Weight        | 262.35 g/mol                         | N/A              | [1]         |
| Moles of NO Released    | 1.7 - 2.0 moles per mole of compound | pH 7.4           | [1][4]      |
| Half-life ( $t_{1/2}$ ) | 37 ± 3 min                           | Chromaffin cells | [5]         |
| Half-life ( $t_{1/2}$ ) | ~39 min                              | 37°C, pH 7.4     | [1][6]      |

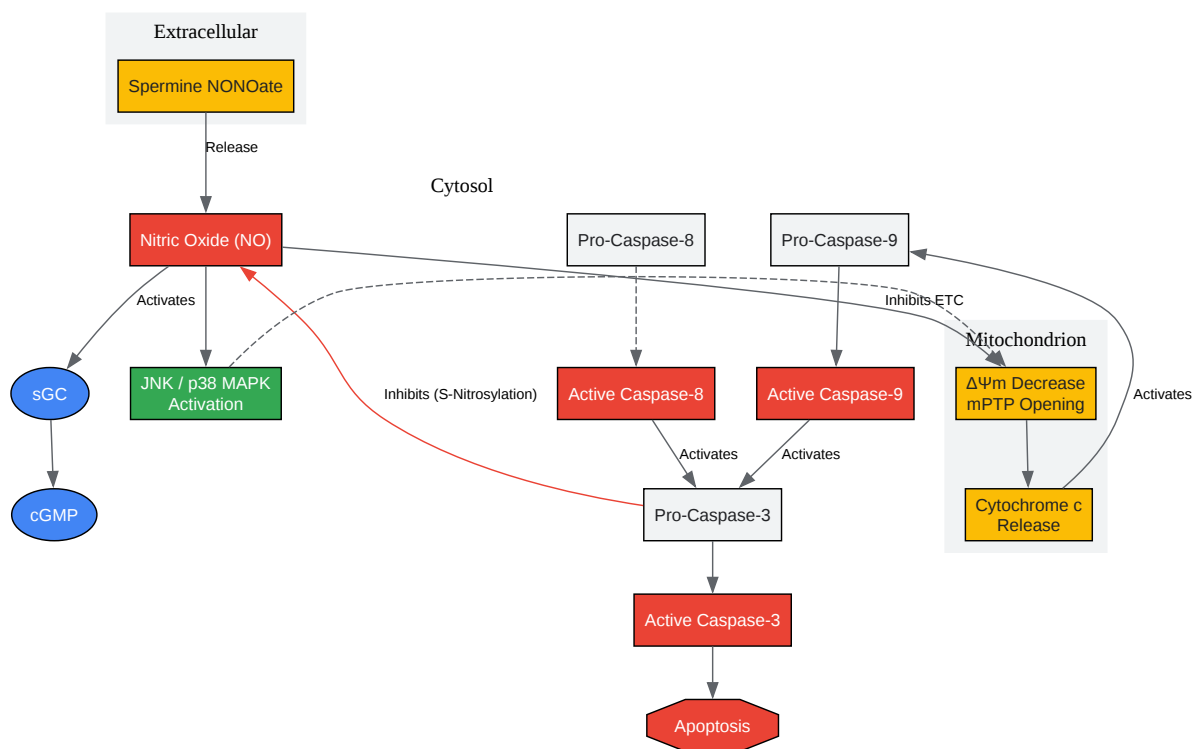
| Decomposition Rate Constant |  $0.019 \pm 0.002 \text{ min}^{-1}$  | 37°C, pH 7.4 [[4] |

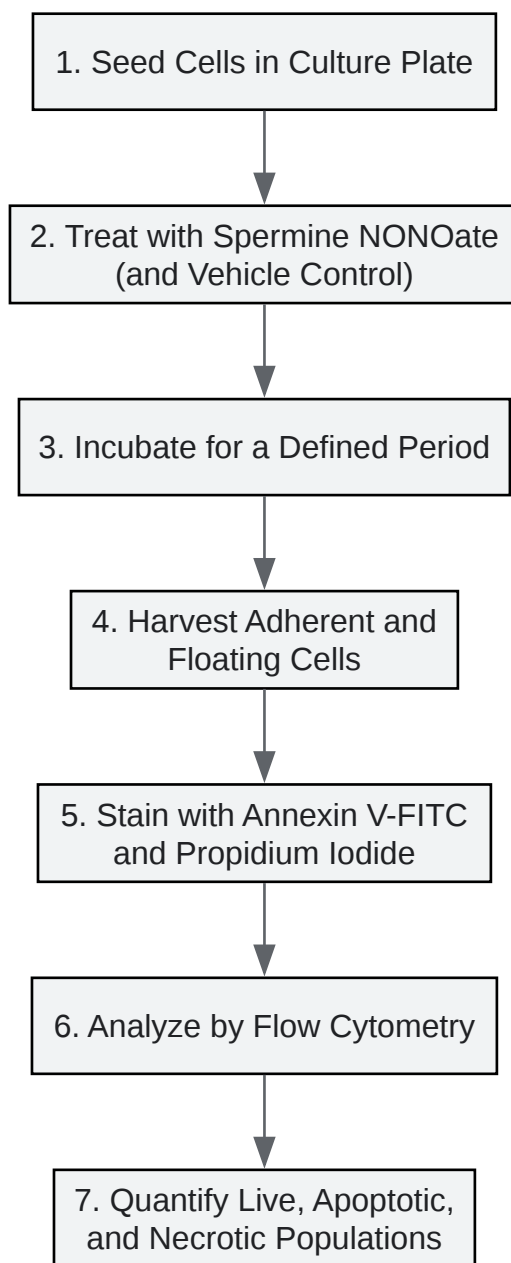
## Core Mechanism of Action

The biological effects of **Spermine NONOate** are overwhelmingly attributed to the release of nitric oxide and the subsequent actions of NO on cellular targets. The parent spermine molecule, a natural polyamine, can also have biological effects, such as inducing apoptosis by triggering cytochrome c release and caspase-3 activation in cell-free systems.[7][8] However, in the context of **Spermine NONOate** treatment, the rapid and significant flux of NO is the primary driver of the observed cellular responses.

Upon dissolution in a physiological buffer (pH 7.4, 37°C), **Spermine NONOate** undergoes proton-dependent decomposition to liberate two molecules of nitric oxide and the original spermine polyamine.[1][3]







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